molecular formula C11H16N4O5 B1201586 coformycin

coformycin

Cat. No.: B1201586
M. Wt: 284.27 g/mol
InChI Key: YOOVTUPUBVHMPG-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol. This comprehensive naming convention precisely describes the spatial arrangement of atoms and functional groups within the molecule, establishing unambiguous identification of the compound. The molecular formula of this compound is C11H16N4O5, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and five oxygen atoms. The molecular weight has been consistently reported as 284.27 grams per mole across multiple authoritative chemical databases.

The structural formula reveals that this compound consists of an imidazo[4,5-d]diazepine heterocyclic core system linked to a D-ribofuranose sugar unit through a beta-N(3)-glycosidic bond. This unique structural arrangement contributes to the compound's specific three-dimensional conformation and biological activity. The presence of multiple hydroxyl groups and nitrogen-containing heterocycles enhances the molecule's polarity and potential for hydrogen bonding interactions, which are crucial for its biological function as an enzyme inhibitor.

Property Value Source
Molecular Formula C11H16N4O5 PubChem, ChemSpider
Molecular Weight 284.27 g/mol PubChem
International Union of Pure and Applied Chemistry Name (2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol PubChem, Protein Data Bank

Synonyms and Registry Numbers

This compound is known by numerous synonyms and chemical identifiers across different chemical databases and nomenclature systems. The Chemical Abstracts Service registry number for this compound is 11033-22-0, which serves as the primary unique identifier for this compound in chemical literature and databases. The Unique Ingredient Identifier assigned by the United States Food and Drug Administration is E49510ZL0H.

Alternative systematic names for this compound include (8R)-3,4,7,8-tetrahydro-3-beta-D-ribofuranosylimidazo(4,5-d)(1,3)diazepin-8-ol and (8R)-3-beta-D-ribofuranosyl-3,6,7,8-tetrahydroimidazo[4,5-d]diazepin-8-ol. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound is also referenced by the identifier imidazo(4,5-d)(1,3)diazepin-8-ol, 3,4,7,8-tetrahydro-3-beta-D-ribofuranosyl-, (R)- in certain chemical databases.

International database identifiers include Chemical Entities of Biological Interest identifier CHEBI:16213, Kyoto Encyclopedia of Genes and Genomes compound identifier C01677, and ChEMBL identifier CHEMBL284483. The Nikkaji number J13.334E is used in Japanese chemical databases. Additional research identifiers include National Cancer Institute number NSC-277817, which reflects the compound's investigation in cancer research applications.

Database/System Identifier Type
Chemical Abstracts Service 11033-22-0 Registry Number
United States Food and Drug Administration E49510ZL0H Unique Ingredient Identifier
Chemical Entities of Biological Interest CHEBI:16213 Database Identifier
Kyoto Encyclopedia of Genes and Genomes C01677 Compound Identifier
ChEMBL CHEMBL284483 Database Identifier
National Cancer Institute NSC-277817 Research Identifier

Stereochemical Configuration and Isomerism

This compound possesses five defined stereochemical centers, which are precisely specified in its systematic nomenclature and contribute to its unique three-dimensional structure. The stereochemical configuration is critical for the compound's biological activity, as the specific spatial arrangement of atoms determines its ability to interact with target enzymes and receptors. The molecule exhibits R configuration at the 8-position of the imidazo[4,5-d]diazepine ring system, which is explicitly denoted as (8R) in the systematic name.

The ribofuranose moiety contains four stereochemical centers with the configuration designated as (2R,3R,4S,5R), indicating the specific arrangement of hydroxyl groups and the hydroxymethyl substituent around the furanose ring. This configuration corresponds to the naturally occurring D-ribose stereochemistry, which is essential for the compound's recognition by biological systems. The beta-N(3)-glycosidic bond orientation between the sugar and the heterocyclic base represents another critical stereochemical feature that influences the molecule's conformation and biological properties.

The International Chemical Identifier representation for this compound is InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1. The corresponding International Chemical Identifier key is YOOVTUPUBVHMPG-LODYRLCVSA-N, which provides a compact representation of the molecular structure and stereochemistry. The Simplified Molecular Input Line Entry System notation is C1C@HO, which explicitly denotes the stereochemical configuration using the @ symbol for each chiral center.

Stereochemical Feature Configuration Significance
Imidazo[4,5-d]diazepine 8-position (8R) Critical for enzyme binding
Ribofuranose carbons 2,3,4,5 (2R,3R,4S,5R) Natural D-ribose configuration
Glycosidic bond Beta-N(3) Determines base-sugar orientation
Total chiral centers 5 Defines three-dimensional structure

Properties

IUPAC Name

2-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOVTUPUBVHMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911591
Record name 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11033-22-0
Record name 3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Genetic and Enzymatic Basis of this compound Biosynthesis

The this compound biosynthetic gene cluster (cof) identified in Streptomyces kaniharaensis reveals a pathway closely intertwined with histidine biosynthesis. Key enzymes include CofB (a cyclase) and CofA (a reductase), which orchestrate the transformation of a shared branch-point intermediate, 12 (1-(5-phospho-β-D-ribosyl)-5-aminoimidazole-4-carboxamide), into this compound. The initial steps parallel histidine biosynthesis, utilizing phosphoribosyl pyrophosphate (PRPP, 7 ) and ATP (8 ) to form 12 via HisG, HisI, and HisA enzymes.

CofB-Catalyzed Cyclization and Retro-Aldol Elimination

CofB catalyzes the first committed step: cyclization of 12 into 14 (8-ketothis compound-5′-monophosphate, 17 ). This reaction involves a Dieckmann cyclization followed by a retro-aldol elimination of D-erythronate-4-phosphate (16 ), yielding 17 with a characteristic UV absorption at 352 nm. The mechanism is supported by isotopic labeling and kinetic studies, confirming the stereospecific elimination of 16 (Fig. 1A).

CofA-Mediated Reduction and Dephosphorylation

CofA reduces the C-8 carbonyl of 17 to a hydroxyl group using NADPH, forming 18 (8-hydroxythis compound-5′-monophosphate). This step is stereospecific, with hydride transfer occurring exclusively to the si face of the carbonyl. Subsequent dephosphorylation by a phosphatase (unidentified in the cluster) yields this compound (1 ). Intriguingly, CofA can also act on dephosphorylated 19 , albeit with reduced efficiency.

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

EnzymeFunctionIntermediateRole in Pathway
HisG/I/APRPP-ATP condensation12 Branch-point precursor
CofBCyclization/retro-aldol elimination17 First committed step
CofANADPH-dependent reduction18 Hydroxyl group introduction
PhosphataseDephosphorylation1 Final product formation

Chemical Synthesis of this compound and Derivatives

Multi-Step Synthesis of 2'-Deoxy-2'-Halocoformycins

European Patent EP0794194A1 outlines an 11-step synthesis of 2'-deoxy-2'-halocoformycins, enabling access to fluorinated, chlorinated, and brominated analogs. The process begins with a tert-butyl-protected imidazole intermediate (II ) and proceeds through phthalimidation, cyclization, and reduction (Fig. 2A).

Stepwise Reaction Sequence

  • Phthalimidation : Intermediate II reacts with N-carboalkoxyphthalimide (III ) to form IV , introducing a phthalimido group at position 5.

  • Deprotection : Trifluoroacetic acid removes the tert-butyl group, yielding carboxylic acid V .

  • Chlorination : Conversion of the carboxyl group to chloroformyl (VI ) using PCl₅ or SOCl₂.

  • Diazomethane Treatment : Forms diazoacetyl derivative VII , which undergoes HCl-mediated rearrangement to chloroacetyl VIII .

  • Hydrazinolysis : Cleavage of the phthalimido group generates amine IX , followed by azide substitution to X .

  • Catalytic Reduction : Hydrogenation converts azide X to amine XI , setting the stage for cyclization.

  • Cyclization : Triethyl orthoformate induces ring closure to diazepinone XIII , which is deprotected and reduced to yield final products I-a and I-b .

Table 2: Key Steps in the Synthetic Pathway of 2'-Deoxy-2'-Fluorothis compound

StepReactionReagents/ ConditionsProduct
1PhthalimidationN-carboalkoxyphthalimideIV
4Diazomethane treatmentCH₂N₂, etherVII
6Catalytic hydrogenationH₂, Pd/CXI
11Final reductionLiBH₄/NaBH₄I-a , I-b

Comparative Analysis of Biosynthetic vs. Synthetic Methods

Efficiency and Yield

  • Biosynthesis : The enzymatic route achieves ~60% conversion of 12 to 17 in vitro, with CofA exhibiting a kₐₜ of 4.2 s⁻¹. However, phosphatase activity remains a bottleneck, limiting overall this compound yield.

  • Chemical Synthesis : The patent method reports a 22% overall yield for 2'-deoxy-2'-fluorothis compound, with stereochemical purity >98%. The use of protecting groups (e.g., tert-butyl, benzoyl) minimizes side reactions but complicates purification.

Scalability and Industrial Applicability

Biosynthesis offers sustainability advantages but requires optimization of heterologous expression systems. In contrast, chemical synthesis enables precise modification (e.g., halogenation) for enhanced bioactivity, albeit with higher environmental costs due to hazardous reagents (e.g., diazomethane) .

Chemical Reactions Analysis

Types of Reactions

coformycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols .

Scientific Research Applications

Biochemical Applications

Coformycin's primary biochemical application lies in its ability to inhibit adenosine deaminase. This inhibition has several downstream effects that are leveraged in both research and therapeutic contexts:

  • Adenosine Metabolism Studies : this compound is used as a tool to study the metabolism of adenosine in various biological systems. By inhibiting adenosine deaminase, researchers can observe the accumulation of adenosine and its effects on cellular processes, particularly under conditions of hypoxia or stress .
  • Cellular Response Investigations : The compound has been utilized to mimic metabolic disturbances in lymphocytes, allowing researchers to explore the cellular responses to altered adenosine levels. This application is particularly relevant in immunology and cancer research .

Therapeutic Applications

This compound has been investigated for its therapeutic potential, especially in oncology and immunology:

  • Cancer Treatment : this compound has shown promise as an anticancer agent due to its ability to inhibit adenosine deaminase, which can lead to increased levels of adenosine that influence tumor microenvironments. It has been studied in conjunction with other chemotherapeutic agents for conditions such as adult T-cell leukemia/lymphoma .
  • Graft-Versus-Host Disease : The compound is also being explored for its potential use in treating graft-versus-host disease (GVHD), a common complication following bone marrow transplants. By modulating the immune response through adenosine pathways, this compound may help manage GVHD .

Research Findings and Case Studies

Numerous studies have documented the effects and applications of this compound:

StudyFocusFindings
Characterization of this compound Biosynthesis Investigated the biosynthetic pathways of this compound in Streptomyces speciesIdentified overlapping pathways with l-histidine biosynthesis; demonstrated ATP's regulatory role .
Deoxythis compound Therapy Explored the efficacy of deoxythis compound in treating adult T-cell leukemia/lymphomaReported limited activity as a single agent but potential for combination therapy .
Adenosine Release Measurement Studied adenosine release during hypoxia using this compoundConfirmed that this compound effectively reduces net adenosine signal under hypoxic conditions .

Mechanism of Action

The primary mechanism of action of coformycin is the inhibition of adenosine deaminase. This inhibition leads to the accumulation of deoxyadenosine triphosphate, which is toxic to lymphocytes. The compound selectively targets rapidly dividing cells, making it effective against certain types of leukemia .

Comparison with Similar Compounds

Tables

Table 1: Structural Comparison of this compound Analogues

Compound Core Structure Key Modifications Biosynthetic Cluster
This compound 1,3-Diazepine + ribose None cof
2′-Deoxythis compound 1,3-Diazepine + deoxyribose 2′-OH → H cof
Carbocyclic this compound Carbocyclic ribose Ribose O → CH₂ N/A
5′-Methylthio this compound 1,3-Diazepine + 5′-S-CH₃ 5′-OH → SCH₃ Synthetic

Table 2: Inhibitory Potency (Ki Values)

Compound ADA (Ki) AMPD (Ki) 5′-Nucleotidase (Hydrolysis Rate vs. 5′-AMP)
This compound >0.2 mM <10⁻⁹ M 2%
2′-Deoxythis compound <1 nM >0.2 mM 2%
5′-Methylthio this compound 730 pM (PfADA) N/A N/A

Q & A

What is the primary mechanism by which coformycin inhibits adenosine deaminase (ADA)?

This compound acts as a transition-state analog inhibitor of ADA, binding tightly to the enzyme’s active site during catalysis. Structural studies reveal that its iminoribitol moiety mimics the tetrahedral intermediate formed during adenosine deamination . Methodologically, this mechanism is validated through enzyme kinetics (e.g., determination of inhibition constants, Ki ≤ 10⁻¹² M for 2'-deoxythis compound) and NMR spectroscopy, which confirms conformational stability during binding .

How can researchers optimize the enzymatic phosphorylation of this compound for higher yield?

Enzymatic phosphorylation using wheat shoot phosphotransferase yields ≤5% for this compound, whereas chemical phosphorylation (modified Yoshikawa method) achieves 20% yield . Key steps include:

  • Reaction conditions : Suspension in POCl3 at controlled temperatures (0–4°C).
  • Purification : DEAE Sephadex A-25 chromatography followed by Servachrom XAD-4 column purification to remove inorganic/organic phosphates .
  • Validation : UV-VIS spectroscopy (λmax 250 nm) and <sup>1</sup>H NMR to confirm phosphorylation at the 5'-position .

What experimental approaches resolve contradictions in this compound’s inhibition potency across enzyme systems?

This compound-5'-phosphate strongly inhibits adenylate deaminase (Ki ≤ 10⁻⁹ M) but shows negligible inhibition of ADA (Ki > 0.2 mM) . To address such discrepancies:

  • Enzyme-specific assays : Use fluorimetric methods for ADA (calf intestinal mucosa) vs. adenylate deaminase (rabbit muscle) .
  • Structural analysis : X-ray crystallography (e.g., I139M FAC1-coformycin 5'-phosphate complex) to compare binding modes .
  • Control experiments : Test stability of this compound derivatives in buffered solutions (pH 7–9) to rule out degradation artifacts .

What are the stability considerations for this compound in various pH conditions during experimental storage?

This compound and its derivatives exhibit pH-dependent stability:

ConditionStability ProfileSource
Acidic (pH < 7)Rapid glycosidic bond cleavage
Neutral (pH 7)Moderate degradation over 24 hours
Alkaline (pH ~9)Stable for >48 hours
Recommendation : Store this compound in Tris-HCl buffer (pH 9.0) at –20°C to prevent hydrolysis .

How does the anti conformation of this compound-5'-phosphate influence its interaction with target enzymes?

<sup>1</sup>H NMR studies show this compound-5'-phosphate predominantly adopts the anti conformation (glycosidic bond torsion angle ~180°), which sterically hinders binding to ADA but facilitates interaction with adenylate deaminase . This conformational preference is critical for:

  • Enzyme selectivity : ADA requires syn conformation for catalysis, while adenylate deaminase accommodates anti .
  • Drug design : Modifying sugar puckering (e.g., carbocyclic analogs) to stabilize specific conformations .

Which enzyme systems are most affected by this compound and its derivatives?

EnzymeInhibition Profile (this compound)Derivative ActivitySource
Adenosine deaminaseKi ~10⁻¹⁰ M2'-Deoxythis compound: ~10⁻¹² M
Adenylate deaminaseKi ≤10⁻⁹ M (5'-phosphate)N/A
Purine nucleoside phosphorylaseNo significant inhibitionN/A

What methodologies are recommended for characterizing this compound derivatives’ purity and structural integrity?

  • Chromatography : DEAE Sephadex A-25 for anion-exchange separation; Servachrom XAD-4 for hydrophobic interaction purification .
  • Spectroscopy :
    • UV-VIS (λmax 250–270 nm) to detect nucleoside backbone .
    • <sup>1</sup>H NMR (500 MHz) to confirm phosphorylation and glycosidic conformation .
  • Enzymatic assays : Fluorimetric quantification of ADA inhibition (sensitivity ~0.1 nM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
coformycin
Reactant of Route 2
coformycin

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